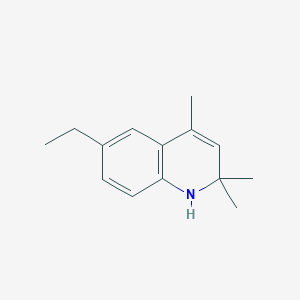

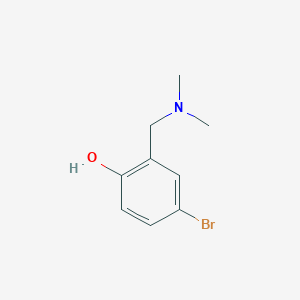

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline

Overview

Description

Scientific Research Applications

Antioxidant Properties and Mechanisms

Ethoxyquin and its analogs have been studied for their antioxidative capacities, showing significant promise in inhibiting lipid peroxidation. A study highlighted ethoxyquin's effectiveness in inhibiting azo-initiated peroxidation of linoleic acid, showcasing its superior performance compared to α-tocopherol in certain conditions. This is attributed to ethoxyquin's ability to act as a chain-breaking antioxidant, regenerating active antioxidants across lipid-aqueous interfaces. Moreover, specific analogs of ethoxyquin, particularly those involving heavier chalcogens like tellurium, demonstrate multifunctional antioxidant characteristics, effectively decomposing peroxyl radicals and organic hydroperoxides in the presence of thiol reducing agents (Kumar et al., 2007).

Photostability and Photoinduced Reactions

Research into substituted dihydroquinolines, including 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline, has explored their behavior under photolytic conditions. These studies reveal insights into how electron-donor substituents influence the addition of solvent molecules to the compound's structure upon exposure to light, leading to various photoproducts. This understanding is crucial for applications in photochemistry and the development of light-sensitive materials (Nekipelova et al., 2001).

Agricultural Applications

Investigations into the effects of ethoxyquin derivatives on plant growth have uncovered potential agricultural benefits. For instance, certain synthesized organic compounds based on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown to stimulate the growth of ornamental woody plants, offering a new avenue for enhancing plant development in horticulture (Vostrikova et al., 2020).

Toxicological Aspects

Although not directly related to its beneficial applications, understanding the toxicological profile of ethoxyquin is essential for safely harnessing its properties. Studies examining the genotoxic and cytotoxic effects of ethoxyquin contribute to a comprehensive assessment of its safety, ensuring that its use in various fields does not pose health risks. Such research is vital for developing guidelines for ethoxyquin's safe handling and application in industries beyond its traditional use in animal feed (Blaszczyk & Skolimowski, 2015).

Mechanism of Action

Target of Action

It is known to interact with various cellular components to exert its effects .

Mode of Action

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is believed to exert its effects primarily through its antioxidant activity . It reduces oxidative stress, which in turn leads to a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis, and inhibits the effector caspase-3 .

Biochemical Pathways

The compound’s antioxidant activity impacts various biochemical pathways. It reduces oxidative stress, leading to a decrease in the synthesis of pro-inflammatory cytokines and NF-κB factor mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis .

Pharmacokinetics

Its physicochemical properties such as a high logp value (451) and low water solubility (8453 mg/L at 25°C) suggest that it may have good lipophilicity and poor water solubility , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s antioxidant activity leads to a decrease in oxidative stress, which in turn reduces inflammation and apoptosis . This results in improved liver marker indices and ameliorated histopathological alterations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with high release rate (e.g., tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships)) can lead to its release into the environment .

properties

IUPAC Name |

6-ethyl-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-5-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPJUVSKXVLDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349752 | |

| Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42924-00-5 | |

| Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)

![5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione](/img/structure/B3052547.png)

![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)

![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)